4-(isopropylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
The compound is an organic molecule that contains functional groups such as sulfanyl, nitro, carbaldehyde, and oxime. These functional groups suggest that the compound could be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding oximes . Protodeboronation of pinacol boronic esters is a method that has been used for the synthesis of related compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is often involved in redox reactions, while the oxime group can participate in condensation reactions .Scientific Research Applications
Conversion and Synthesis Processes
- Conversion of Oximes to Carbonyl Compounds: Oximes, similar in structure to the specified compound, are converted to their corresponding aldehydes and ketones under neutral, mild, and eco-friendly conditions. This process has been demonstrated using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiated conditions, emphasizing its potential in various synthesis applications (Kim, Lee, Kim, Lee, & Yoon, 2010).
Chemical Reactions and Synthesis
- Synthesis of Novel Compounds: Oximes like the specified compound can serve as starting materials for synthesizing various novel compounds. An example includes the synthesis of diaryl- and arylnitrofuroxans, highlighting the compound's versatility in chemical synthesis (Epishina, Ovchinnikov, & Makhova, 1997).
- Nitrosation Reactions: Oximes undergo nitrosation, leading to the formation of various compounds like hydroxydiazene-2-oxides, which are critical in different chemical reactions and have potential industrial applications (Brand, Huhn, Groth, & Jochims, 2005).
Potential in Analytical Chemistry
- Colorimetric Determination: Compounds structurally similar to the specified chemical can be used in colorimetric methods for analytical purposes, such as determining concentrations of certain chemicals, highlighting its utility in analytical chemistry (Pietta, Agnellini, & Pace, 1979).
Applications in Biochemistry and Medicine
- Bioorthogonal Turn-On Probes: Derivatives of oximes are used as bioorthogonal turn-on probes in biochemical applications. This involves cycloaddition reactions and fluorescence enhancement, which are critical for fluorogenic protein labeling and other biomedical research (Tian, Li, & Yin, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(3-nitro-4-propan-2-ylsulfanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-11(2)25-17-7-6-12(8-16(17)21(22)23)9-20-24-10-13-14(18)4-3-5-15(13)19/h3-9,11H,10H2,1-2H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANJEBFFAKTNX-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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